

In-Depth Technical Guide: Proroxan Hydrochloride (CAS 33025-33-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Proroxan hydrochloride*

Cat. No.: *B1679725*

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Introduction

Proroxan hydrochloride, with the CAS registry number 33025-33-1, is a non-selective alpha-adrenoceptor antagonist.^{[1][2]} Developed in the 1970s at the Institute of Toxicology of the USSR Ministry of Health, it has been utilized primarily in Russia.^[2] Initially investigated as an antihypertensive agent, its therapeutic applications have expanded to include the treatment of Ménière's disease, motion sickness, and allergic dermatitis.^[2] More recently, its use has been prominent in the fields of psychiatry, narcology, and neurology, with studies suggesting its potential to reduce alcohol and drug consumption.^[2] This document provides a comprehensive technical overview of **Proroxan hydrochloride**, including its physicochemical properties, mechanism of action, synthesis, and available pharmacological and toxicological data.

Physicochemical Properties

Proroxan hydrochloride is a solid, crystalline powder. The fundamental physicochemical characteristics are summarized in the table below.

Property	Value	Reference
CAS Number	33025-33-1	[3]
Molecular Formula	C21H24ClNO3	[3]
Molecular Weight	373.87 g/mol	[3]
IUPAC Name	1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidiny)-1-propanone hydrochloride	[4]
Appearance	Solid powder	[5]
Solubility	Soluble in DMSO.	[5]
Stability	Stable for over 3 years if stored properly at -20°C. Can be stored at 0-4°C for short periods (days to weeks). Stable enough for a few weeks during ordinary shipping at ambient temperature.	[5]

Mechanism of Action

Proroxan hydrochloride functions as a non-selective antagonist of alpha-adrenergic receptors (α -adrenoceptors).[1][2] This means it binds to both α 1 and α 2-adrenoceptor subtypes without significant preference, thereby inhibiting the actions of endogenous catecholamines like norepinephrine and epinephrine.

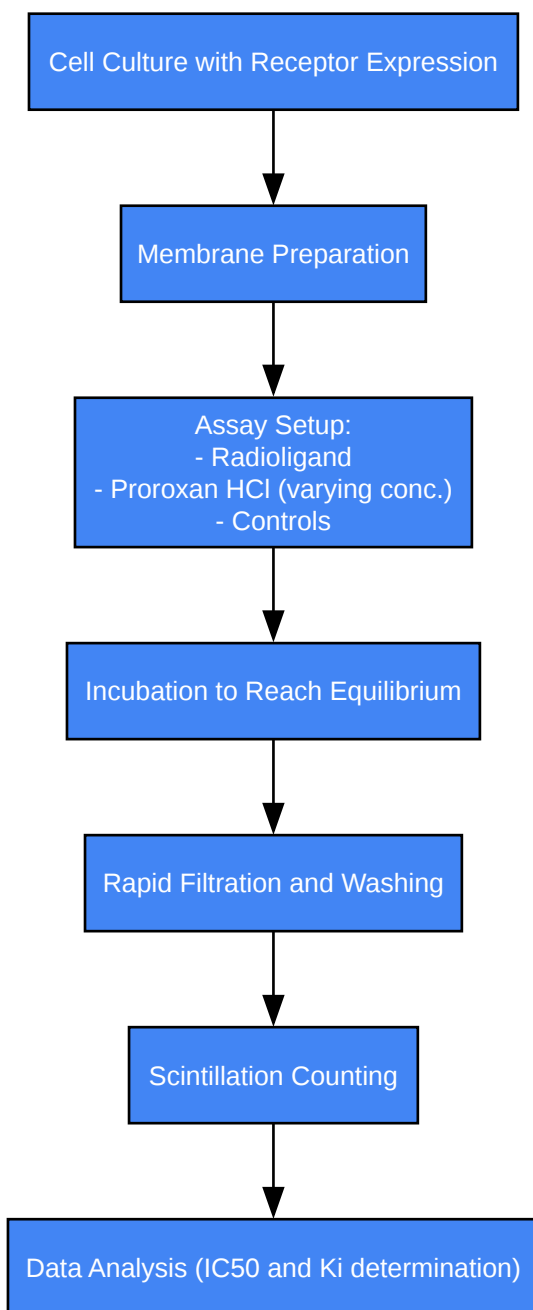
The blockade of α -adrenoceptors leads to a variety of physiological responses. Antagonism of α 1-adrenoceptors, which are primarily located on vascular smooth muscle, results in vasodilation and a subsequent decrease in blood pressure. This action is the basis for its use as an antihypertensive agent. The effects on other conditions such as Ménière's disease and motion sickness are likely mediated through the complex interplay of adrenergic signaling in the central and peripheral nervous systems.

Signaling Pathways

The antagonism of $\alpha 1$ and $\alpha 2$ -adrenoceptors by **Proroxan hydrochloride** interrupts their respective downstream signaling cascades.

- **$\alpha 1$ -Adrenoceptor Blockade:** $\alpha 1$ -adrenoceptors are Gq protein-coupled receptors. Their activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking this pathway, **Proroxan hydrochloride** prevents vasoconstriction and other $\alpha 1$ -mediated effects.
- **$\alpha 2$ -Adrenoceptor Blockade:** $\alpha 2$ -adrenoceptors are Gi protein-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing these receptors, **Proroxan hydrochloride** can increase cAMP levels, which can have various cellular effects depending on the tissue type.





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- To cite this document: BenchChem. [In-Depth Technical Guide: Proroxan Hydrochloride (CAS 33025-33-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679725#proroxan-hydrochloride-cas-number-33025-33-1]

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